2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
Overview
Description
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a chemical compound with the empirical formula C6H5Cl2N3 . It is a solid substance and is used as a unique chemical in early discovery research . It is also known to exist as a hydrochloride .
Synthesis Analysis
The synthesis of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine involves several steps . The process starts with 3-pyrrolidine carboxylic acid reacting with thiourea to produce 1,2,3,4,5,7-hexahydro-4-oxo-2-thio-1,1-dimethylethyl ester. This then reacts to produce 1,2,3,4,5,7-hexahydro-2,4-dioxo-1,1-dimethylethyl ester .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecular weight is 190.03 or 226.49 when it exists as a hydrochloride .Chemical Reactions Analysis
While specific chemical reactions involving 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not detailed in the search results, pyrimidines, in general, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a solid substance . Its predicted boiling point is 405.8±45.0 °C and its predicted density is 1.400±0.06 g/cm3 .Scientific Research Applications
-
Scientific Field: Organic Chemistry
- Application Summary : “2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a useful research chemical . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development processes and chemical pharmaceutical synthesis processes .
-
Scientific Field: Medicinal Chemistry
- Application Summary : This compound has been used in the design and synthesis of a new series of pyrrolo[2,3-d]pyrimidine derivatives for anticancer research .
- Methods of Application : The compound was synthesized to contain chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using microwave technique . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results or Outcomes : The synthesized compounds were tested in vitro against seven selected human cancer cell lines. Some compounds showed promising activity towards certain cancer cell lines, with IC50 values in the range of 1.7 to 8.7 μg/ml . At the gene expression level, certain genes were up-regulated or down-regulated in treated cells . At the protein level, the activity of certain proteins was increased or decreased in treated cells .
-
Scientific Field: Organic Synthesis
-
Scientific Field: Heterocyclic Organic Compounds
-
Scientific Field: Organic Synthesis
-
Scientific Field: Heterocyclic Organic Compounds
Safety And Hazards
This compound is classified as Acute Tox. 4 Oral . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P338 + P351) .
Future Directions
While specific future directions for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are not mentioned in the search results, there are suggestions for the development of new pyrimidines as anti-inflammatory agents . This includes the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2,4-dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N3/c7-5-3-1-9-2-4(3)10-6(8)11-5/h9H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXFGDOFMONWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(N=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660009 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
CAS RN |
785775-01-1 | |
Record name | 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.